molecular formula C17H20N2O3 B11774674 tert-Butyl (2-(hydroxy(pyridin-4-yl)methyl)phenyl)carbamate

tert-Butyl (2-(hydroxy(pyridin-4-yl)methyl)phenyl)carbamate

Cat. No.: B11774674
M. Wt: 300.35 g/mol
InChI Key: YXEXJROVBFAKQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2-(hydroxy(pyridin-4-yl)methyl)phenyl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hydroxy group, a pyridin-4-yl group, and a phenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(hydroxy(pyridin-4-yl)methyl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor that contains the hydroxy(pyridin-4-yl)methyl and phenyl groups. One common method involves the use of palladium-catalyzed cross-coupling reactions, which are known for their efficiency and selectivity . The reaction conditions often include the use of solvents such as 1,4-dioxane and bases like cesium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(hydroxy(pyridin-4-yl)methyl)phenyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phenyl and pyridin-4-yl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2-(hydroxy(pyridin-4-yl)methyl)phenyl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its ability to form stable complexes with biological molecules makes it useful in biochemical assays and studies.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its unique chemical properties may allow it to interact with specific molecular targets, leading to therapeutic effects. Research is ongoing to explore its potential in treating various diseases .

Industry

In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(hydroxy(pyridin-4-yl)methyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the pyridin-4-yl group play crucial roles in binding to these targets, leading to the modulation of their activities. The exact pathways and molecular interactions depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate
  • tert-Butyl 4-(4-methoxyphenyl)carbamate

Uniqueness

tert-Butyl (2-(hydroxy(pyridin-4-yl)methyl)phenyl)carbamate is unique due to the presence of both the hydroxy(pyridin-4-yl)methyl and phenyl groups. This combination of functional groups provides distinct chemical properties and reactivity compared to other similar compounds. Its ability to undergo various chemical reactions and form stable complexes with biological molecules sets it apart from other carbamates .

Properties

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

tert-butyl N-[2-[hydroxy(pyridin-4-yl)methyl]phenyl]carbamate

InChI

InChI=1S/C17H20N2O3/c1-17(2,3)22-16(21)19-14-7-5-4-6-13(14)15(20)12-8-10-18-11-9-12/h4-11,15,20H,1-3H3,(H,19,21)

InChI Key

YXEXJROVBFAKQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1C(C2=CC=NC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.